2H-Pyrano[3,2-g]quinolin-2-one, 9-ethyl-6,7,8,9-tetrahydro-4-(trifluoromethyl)-
Description
Chemical Structure and Properties The compound 2H-Pyrano[3,2-g]quinolin-2-one, 9-ethyl-6,7,8,9-tetrahydro-4-(trifluoromethyl)- (CAS: 53518-19-7, also known as Coumarin 522) is a tricyclic heterocycle featuring a pyran ring fused to a quinolinone core. Its molecular formula is C₁₄H₁₂F₃NO₂, with a molecular weight of 283.25 g/mol . Key structural features include:
- A 9-ethyl group on the tetrahydroquinoline moiety.
- A 4-(trifluoromethyl) substituent on the pyran ring.
- A partially saturated bicyclic system (6,7,8,9-tetrahydro), which enhances conformational stability .
Synthesis and Applications This compound is synthesized via multicomponent reactions involving hydroquinoline scaffolds and trifluoromethyl-containing precursors. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug discovery . Regulatory records indicate it is listed on Canada’s Non-domestic Substances List (NDSL) .
Properties
CAS No. |
68975-49-5 |
|---|---|
Molecular Formula |
C15H14F3NO2 |
Molecular Weight |
297.27 g/mol |
IUPAC Name |
9-ethyl-4-(trifluoromethyl)-7,8-dihydro-6H-pyrano[3,2-g]quinolin-2-one |
InChI |
InChI=1S/C15H14F3NO2/c1-2-19-5-3-4-9-6-10-11(15(16,17)18)7-14(20)21-13(10)8-12(9)19/h6-8H,2-5H2,1H3 |
InChI Key |
FNGKJWDTEBDTNX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC2=CC3=C(C=C21)OC(=O)C=C3C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Coumarin 355 can be synthesized through several well-known organic reactions. Some of the common methods include:
Pechmann Condensation: This involves the reaction of phenols with β-keto esters in the presence of acid catalysts.
Knoevenagel Condensation: This method involves the reaction of aldehydes with active methylene compounds in the presence of a base.
Perkin Reaction: This involves the reaction of aromatic aldehydes with anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of coumarin derivatives often involves large-scale synthesis using the above-mentioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure maximum efficiency and minimal by-products.
Chemical Reactions Analysis
Hydrolysis of the Lactone Moiety
The 2-one lactone group is susceptible to hydrolysis under acidic or basic conditions. For example:
-
Acidic hydrolysis : Could yield the corresponding carboxylic acid derivative.
-
Basic hydrolysis : Likely forms a carboxylate salt, which may undergo further functionalization.
Reaction conditions and outcomes depend on steric and electronic factors influenced by the fused bicyclic system .
Electrophilic Aromatic Substitution (EAS)
The electron-deficient quinoline ring may undergo EAS at activated positions (e.g., para to electron-withdrawing groups). The trifluoromethyl group (-CF₃) is a strong meta-directing group, potentially influencing regioselectivity in reactions such as:
-
Nitration : Introduction of nitro groups at specific positions.
-
Halogenation : Selective bromination or chlorination.
Functionalization of the Ethyl Group
The 9-ethyl substituent could participate in oxidation or substitution reactions:
-
Oxidation : Conversion to a ketone or carboxylic acid via strong oxidizing agents.
-
Alkylation/Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) to introduce aryl or alkyl groups .
Trifluoromethyl Group Reactivity
The -CF₃ group is typically inert but can engage in:
-
Nucleophilic Aromatic Substitution (NAS) : Under harsh conditions, replacing -CF₃ with other groups (rare due to high stability).
-
Radical Reactions : Participation in photochemical or radical-mediated processes.
Ring-Opening and Rearrangements
The pyran ring might undergo ring-opening under specific conditions (e.g., acid catalysis) to form linear intermediates, enabling access to novel scaffolds.
Key Challenges in Reaction Design
-
Steric hindrance from the fused bicyclic system.
-
Electronic effects of -CF₃ altering reaction pathways.
-
Solubility limitations due to the compound’s hydrophobic nature .
Comparative Reactivity of Structural Analogues
| Compound | Key Feature | Reactivity Notes |
|---|---|---|
| 6,7,8,9-Tetrahydro-4-(trifluoromethyl)-2H-pyrano[3,2-g]quinolin-2-one | Lacks ethyl group | Similar lactone hydrolysis, reduced steric effects |
| 4-Trifluoromethylcoumarin | Simpler coumarin core | Higher susceptibility to EAS |
Scientific Research Applications
Coumarin 355 has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in various analytical techniques.
Biology: Employed in the study of enzyme activities and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticoagulant effects.
Industry: Used in the production of perfumes and as a flavoring agent.
Mechanism of Action
The mechanism of action of coumarin 355 involves its interaction with various molecular targets. In biological systems, coumarins can inhibit the synthesis of vitamin K, which is essential for blood clotting. This property is utilized in anticoagulant drugs like warfarin. Coumarins also exhibit fluorescence, which is used in imaging and analytical applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity The 4-trifluoromethyl group in the target compound enhances receptor binding affinity compared to the 4-methyl group in Coumarin 337. The CF₃ group’s electron-withdrawing nature improves metabolic stability and membrane permeability .
Ring Saturation and Conformation
- The 6,7,8,9-tetrahydro saturation in the target compound reduces ring strain, improving solubility compared to fully aromatic analogs like nedocromil .
- Nedocromil’s dicarboxylic acid groups confer water solubility, aligning with its use as an inhalable anti-inflammatory agent, whereas the hydrophobic CF₃ group in the target compound suits oral bioavailability .
Therapeutic Potential The target compound’s androgen receptor agonism is unique among pyrano-quinolinones. In contrast, Ethyl 5-amino-4-(m-methoxyphenyl)-... () targets Ca²⁺ channels, highlighting structural flexibility for diverse applications .
Research Findings and Data
Table 2: Physicochemical and Regulatory Data
Biological Activity
The compound 2H-Pyrano[3,2-g]quinolin-2-one, 9-ethyl-6,7,8,9-tetrahydro-4-(trifluoromethyl)- is a member of the pyranoquinoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The structure of 2H-Pyrano[3,2-g]quinolin-2-one features a fused pyran and quinoline moiety. Its unique configuration contributes to its chemical reactivity and biological properties. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyranoquinoline compounds exhibit significant anticancer properties. The mechanism of action often involves the inhibition of cell proliferation through the modulation of various signaling pathways. For instance:
- Inhibition of Kinases : Certain pyranoquinoline derivatives have been shown to inhibit kinases involved in cancer cell growth. This inhibition leads to reduced tumor growth in vitro and in vivo models .
Antimicrobial Activity
Compounds within this class have also exhibited antimicrobial effects against a range of pathogens. The presence of different substituents on the pyran or quinoline rings can enhance their antimicrobial potency:
- Broad-Spectrum Antimicrobial Effects : Studies indicate that some derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Anti-inflammatory Properties
Inflammation is a critical factor in various diseases, including cancer. Pyranoquinoline derivatives have been evaluated for their anti-inflammatory effects:
- Cytokine Inhibition : Research shows that certain compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are pivotal in inflammatory pathways .
Structure-Activity Relationship (SAR)
The biological activity of 2H-Pyrano[3,2-g]quinolin-2-one is influenced by its structural features. Key findings include:
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl | Enhances lipophilicity and receptor binding |
| Ethyl Group | Modulates interaction with biological targets |
| Hydroxyl Group | Increases anticancer activity through enhanced kinase inhibition |
Research indicates that modifications at specific positions on the quinoline ring can significantly impact the compound's efficacy against various diseases .
Case Studies
- Anticancer Study : A study evaluated the anticancer effects of a series of pyranoquinoline derivatives on human cancer cell lines. Results showed that compounds with a hydroxyl group at the C4 position exhibited the highest cytotoxicity (IC50 values ranging from 10 to 30 µM) compared to others without this modification .
- Antimicrobial Evaluation : Another study assessed the antimicrobial properties of several pyranoquinoline derivatives against common pathogens. Compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising potential for development as antimicrobial agents .
Q & A
Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?
The compound exhibits a logP of 2.597 (indicating moderate lipophilicity), a polar surface area (PSA) of 42.24 Ų (suggesting limited membrane permeability), and a boiling point of 407.1°C, which necessitates high-temperature stability in synthetic workflows. Its density (1.209 g/cm³) and refractive index (1.589) are critical for purification and characterization via techniques like HPLC or NMR . These properties guide solvent selection (e.g., toluene for high-temperature reactions) and analytical method optimization.
Q. What synthetic routes are reported for this compound, and what are their advantages/limitations?
A common route involves Cu-catalyzed azide-alkyne cycloaddition (CuAAC) with 3-azido-9-methyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one, followed by trifluoromethylation. This method achieves moderate yields (~66%) but requires inert conditions and Lawesson’s reagent for thione derivatization . Alternative protocols using fluorinated quinoline precursors (e.g., 4-trifluoromethyl-2-quinolinones) may improve regioselectivity but demand rigorous control of reaction stoichiometry .
Q. How can researchers validate the compound’s purity and structural integrity?
Combine chromatographic (HPLC with UV detection at λ ~250–300 nm, given the aromatic system) and spectroscopic methods:
- NMR : Look for characteristic shifts (e.g., CF₃ group at δ ~110–120 ppm in ¹⁹F NMR).
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 309.28 .
- XRD : Resolve crystal packing influenced by the ethyl and trifluoromethyl substituents .
Advanced Research Questions
Q. How does the trifluoromethyl group impact the compound’s biological activity, and what strategies optimize its selectivity?
The CF₃ group enhances metabolic stability and binding affinity to hydrophobic pockets (e.g., androgen receptor ligand-binding domains). However, its electron-withdrawing nature may reduce solubility. To address this:
Q. What contradictions exist in reported biological data, and how can they be resolved?
Discrepancies in receptor activation profiles (e.g., partial vs. full agonism) may arise from assay conditions (e.g., cell line variability or ligand concentration gradients). Mitigate this by:
Q. How can researchers design derivatives to enhance fluorescence properties for imaging applications?
The pyrano-quinoline scaffold exhibits intrinsic fluorescence (λₑₓ/λₑₘ ~340/450 nm). To shift emission wavelengths:
- Modify the 4-position: Replace CF₃ with electron-donating groups (e.g., -OCH₃) to red-shift emission.
- Conjugate with fluorophores (e.g., pyrene via ethynyl linkers) to enable FRET-based sensing .
Methodological Challenges
Q. What are the best practices for handling this compound’s thermal sensitivity during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
